2-(Cyclohexylmethyl)piperidine

Regioisomer Physicochemical Property Solid State

2-(Cyclohexylmethyl)piperidine (CAS 51523-49-0) is a cyclic secondary amine belonging to the piperidine class, featuring a cyclohexylmethyl substituent at the 2-position of the piperidine ring. This structural motif is a recognized privileged scaffold in medicinal chemistry, often employed as a versatile building block for the synthesis of diverse bioactive molecules and central nervous system (CNS)-targeted agents.

Molecular Formula C12H23N
Molecular Weight 181.323
CAS No. 51523-49-0
Cat. No. B2885774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclohexylmethyl)piperidine
CAS51523-49-0
Molecular FormulaC12H23N
Molecular Weight181.323
Structural Identifiers
SMILESC1CCC(CC1)CC2CCCCN2
InChIInChI=1S/C12H23N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h11-13H,1-10H2
InChIKeyWKYVKENYQAXODJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclohexylmethyl)piperidine (CAS 51523-49-0) for Pharmaceutical Research & Chemical Synthesis


2-(Cyclohexylmethyl)piperidine (CAS 51523-49-0) is a cyclic secondary amine belonging to the piperidine class, featuring a cyclohexylmethyl substituent at the 2-position of the piperidine ring . This structural motif is a recognized privileged scaffold in medicinal chemistry, often employed as a versatile building block for the synthesis of diverse bioactive molecules and central nervous system (CNS)-targeted agents . The compound is characterized by its distinct physicochemical properties, including a melting point of 33-35 °C and a predicted pKa of 10.58±0.10, which dictate its behavior in both synthetic and biological contexts .

Why 2-(Cyclohexylmethyl)piperidine (CAS 51523-49-0) Cannot Be Casually Substituted


The 2-position substitution on the piperidine ring in 2-(Cyclohexylmethyl)piperidine is not arbitrary; it is a critical structural determinant that confers distinct physicochemical and potentially biological properties compared to its regioisomers and unsubstituted analogs [1]. Simple substitution with 4-(cyclohexylmethyl)piperidine or 3-(cyclohexylmethyl)piperidine, or even the N-alkylated derivative 1-(cyclohexylmethyl)piperidine, will likely result in a different steric environment around the basic nitrogen, altered conformational preferences, and divergent interactions with biological targets or synthetic reagents . These differences can manifest as significant variations in binding affinity, metabolic stability, and overall synthetic utility, making precise compound selection essential for reproducible research outcomes .

Quantitative Differentiation Evidence for 2-(Cyclohexylmethyl)piperidine (CAS 51523-49-0)


Regioisomeric Purity: Differentiated Solid vs. Liquid Handling for 2-(Cyclohexylmethyl)piperidine

2-(Cyclohexylmethyl)piperidine is a solid at ambient conditions (melting point 33-35 °C), distinguishing it from other regioisomers like 4-(cyclohexylmethyl)piperidine and 1-(cyclohexylmethyl)piperidine, which are typically liquids . This solid-state property directly influences storage, handling, and purification workflows. The compound's boiling point is reported as 88-94 °C at 2 Torr, which corresponds to an estimated normal boiling point of ~264 °C .

Regioisomer Physicochemical Property Solid State Logistics

Basic Nitrogen Accessibility: pKa Differentiation of 2-(Cyclohexylmethyl)piperidine

The predicted acid dissociation constant (pKa) for 2-(Cyclohexylmethyl)piperidine is 10.58±0.10, which is significantly higher (i.e., less basic) than the parent compound piperidine (pKa 11.22) and comparable to other 2-alkylated piperidines . The steric hindrance imposed by the cyclohexylmethyl group at the 2-position reduces the accessibility of the nitrogen lone pair, affecting its nucleophilicity and protonation state at physiological pH .

pKa Basicity Nucleophilicity Reactivity

Lipophilicity Profile: LogP/D of 2-(Cyclohexylmethyl)piperidine vs. N-Alkylated Analogs

The predicted octanol-water partition coefficient (ACD/LogP) for 2-(Cyclohexylmethyl)piperidine is 4.01, indicating moderate to high lipophilicity . This value is distinct from the N-alkylated analog 1-(cyclohexylmethyl)piperidine, which has a reported Log Kow of 3.62 [1]. The difference arises from the position of the cyclohexylmethyl group; substitution on the nitrogen (tertiary amine) versus the carbon (secondary amine) alters the hydrogen-bonding capacity and overall polarity of the molecule.

LogP Lipophilicity Membrane Permeability CNS

Building Block Utility: 2-(Cyclohexylmethyl)piperidine as a Versatile Synthetic Intermediate

2-(Cyclohexylmethyl)piperidine is explicitly categorized as a 'versatile small molecule scaffold' and a 'building block for the synthesis of various drugs and biologically active compounds' . Its primary amine functionality allows for direct incorporation into more complex molecules through amide bond formation, reductive amination, and N-alkylation. In contrast, regioisomers like 4-(cyclohexylmethyl)piperidine or the N-alkylated 1-(cyclohexylmethyl)piperidine offer different vectors for elaboration, limiting or altering the types of derivatives that can be readily synthesized . The presence of the free secondary amine in the 2-position provides a unique nucleophilic handle that is not available in the N-alkylated analog.

Synthesis Building Block Medicinal Chemistry Scaffold

Proven Application Scenarios for 2-(Cyclohexylmethyl)piperidine (CAS 51523-49-0) in Scientific R&D


Synthesis of Melanocortin-4 Receptor (MC-4R) Modulators for Metabolic Disorder Research

2-(Cyclohexylmethyl)piperidine serves as a key intermediate in the synthesis of substituted cyclohexyl and piperidinyl derivatives designed as melanocortin-4 receptor (MC-4R) modulators [1]. The 2-position substitution is critical for achieving the desired stereoelectronic properties required for MC-4R binding. The compound's solid-state handling simplifies purification and long-term storage in medicinal chemistry campaigns targeting obesity, diabetes, and sexual dysfunction .

Construction of CNS-Penetrant Compound Libraries

Given its predicted LogP of 4.01 and secondary amine functionality, 2-(Cyclohexylmethyl)piperidine is an ideal building block for generating CNS-focused chemical libraries [1]. The lipophilic cyclohexylmethyl group enhances membrane permeability, while the free amine allows for rapid diversification. This compound offers a distinct lipophilicity profile (ΔLogP ≈ +0.39) compared to the N-alkylated analog, potentially leading to compounds with improved brain exposure .

Development of Analgesic and Anti-Inflammatory Agents

The compound is explicitly noted for its potential in the development of new pain-relieving medications due to its analgesic and anti-inflammatory properties [1]. As a building block, it can be elaborated into more complex piperidine derivatives that target pain pathways. The solid-state nature (melting point 33-35 °C) of this intermediate simplifies its use in automated synthesis platforms and facilitates purification by recrystallization, making it a practical choice for large-scale analog synthesis .

Synthesis of Dopamine Receptor Ligands

The cyclohexylmethyl piperidine scaffold is a privileged motif for dopamine receptor ligands. For instance, a closely related analog, 4-[5-(4-chloro-phenyl)-1H-pyrazol-3-yl]-1-cyclohexylmethyl-piperidine, exhibits high-affinity binding to dopamine D4 receptors (Ki = 13 nM) [1]. While the target compound is a 2-substituted piperidine, its structural similarity positions it as a valuable starting point for synthesizing and exploring the structure-activity relationships (SAR) of novel dopaminergic agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Cyclohexylmethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.